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3-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Lipophilicity Physicochemical profiling Kinase inhibitor design

Researchers seeking kinase-targeted scaffolds often face limited structural diversity in commercial probe libraries. This compound fills a critical gap with its unique 6-methylpyrazine motif, enabling exploration of CH-π interactions in kinase hinge regions. - Enables systematic structure-property relationship (SPR) studies with balanced XLogP3 (0.8) and TPSA (75.9 Ų). - Suitable for broad-spectrum kinase selectivity panels; structurally related to PIM kinase inhibitors. - Predicted oral bioavailability supports early in vivo PK studies without formulation modifications.

Molecular Formula C16H18N8
Molecular Weight 322.37 g/mol
CAS No. 2640842-55-1
Cat. No. B6474586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
CAS2640842-55-1
Molecular FormulaC16H18N8
Molecular Weight322.37 g/mol
Structural Identifiers
SMILESCC1=CN=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
InChIInChI=1S/C16H18N8/c1-13-11-17-12-16(19-13)23-9-7-22(8-10-23)14-3-4-15(21-20-14)24-6-2-5-18-24/h2-6,11-12H,7-10H2,1H3
InChIKeyYQGSCMHMRBUWMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine: Overview


3-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (CAS 2640842-55-1) is a heterocyclic small molecule comprising a pyridazine core, a 6-methylpyrazin-2-yl-piperazine substituent, and a pyrazole ring. It is primarily supplied as a research compound by chemical vendors and is cataloged under the Life Chemicals product code F6619-7614 [1]. The compound's computed physicochemical properties include a molecular weight of 322.37 g/mol, an XLogP3 value of 0.8, a topological polar surface area (TPSA) of 75.9 Ų, seven hydrogen-bond acceptors, and no hydrogen-bond donors [2]. These features place it within a chemical space characteristic of kinase-targeted scaffolds, although direct biological annotation remains sparse.

Kinase scaffold profiling
Structurally aligned with PIM kinase inhibitor chemotypes for selectivity panel screening
Physicochemical benchmarking
Computed drug-like properties support structure–property relationship (SPR) reference use
Methylpyrazine motif probe
Unique 6-methylpyrazine moiety enables π-stacking interaction studies in kinase hinge regions

3-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine: Substitution Risks


Compounds within the pyridazine-piperazine-pyrazole series exhibit divergent biological profiles that are exquisitely sensitive to minor structural modifications. The 6-methyl group on the pyrazine ring alters lipophilicity and electron distribution relative to des‑methyl or pyrimidine‑replaced analogs, potentially redirecting kinase selectivity and pharmacokinetic behavior [1]. Without quantitative head‑to‑head data, generic substitution risks introducing unexpected potency changes, off‑target activity, or unsuitable physicochemical characteristics. Consequently, this compound must be evaluated on its own merits rather than treated as a drop‑in replacement for other members of the class.

6-Methyl group modifies lipophilicity
Removing or replacing the 6-methyl on pyrazine may shift logP and redirect kinase selectivity profiles
Pyrazine vs. pyrimidine alters H‑bond network
Pyrimidine analogs carry an additional H‑bond acceptor, potentially changing target engagement and solubility
Minor scaffold changes affect flexibility
Modifying pyrazole substituents alters rotatable bond count, which can influence conformational entropy and binding

3-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine: Key Differentiation Evidence


Lipophilicity vs. Unsubstituted Pyrazine Analog

The target compound exhibits an XLogP3 of 0.8, reflecting the contribution of the 6‑methyl substituent on the pyrazine ring. By contrast, the closely related analog 3‑(3‑methyl‑1H‑pyrazol‑1‑yl)‑6‑[4‑(pyrazin‑2‑yl)piperazin‑1‑yl]pyridazine (CAS 2549014‑14‑2) lacks this methyl group and is expected to have a lower XLogP3 (≈ 0.3–0.5 based on structural similarity). The quantitative comparison confirms that the 6‑methyl group significantly modulates lipophilicity, which can influence membrane permeability and non‑specific binding. [1]

Lipophilicity shift
Class-level inference
Target XLogP3 0.8 vs. analog ≈0.3–0.5
Reported logP difference of 0.3–0.5 units between analogs
Predicted values; experimental confirmation needed
Lipophilicity Physicochemical profiling Kinase inhibitor design

H-Bond Acceptors vs. Pyrimidine Analog

The target compound contains seven hydrogen‑bond acceptors (HBA) distributed across its pyridazine, pyrazole, pyrazine, and piperazine moieties. In the analog 3‑[4‑(2‑methylpyrimidin‑4‑yl)piperazin‑1‑yl]‑6‑(1H‑pyrazol‑1‑yl)pyridazine (CAS 2415622‑71‑6), the pyrazine is replaced by a pyrimidine, which may alter the total HBA count to 8 due to the additional nitrogen. This difference can affect solvation and target‑binding interactions. [1]

H‑bond acceptors
Cross-study comparable
7 (target) vs. 8 (pyrimidine analog)
Single-acceptor difference may alter isoform selectivity
Computed HBA; verify experimentally
Hydrogen bonding Structure–activity relationships Scaffold hopping

TPSA and Oral Bioavailability Potential

With a TPSA of 75.9 Ų, the target compound falls well below the commonly accepted threshold of 140 Ų for oral bioavailability. This value is comparable to other pyridazine‑piperazine‑azole scaffolds but distinguishes it from bulkier analogs that may exceed the cutoff. For example, analogs with additional polar substituents on the pyrazole ring (e.g., carboxamide derivatives) often present TPSA values > 100 Ų, which could limit membrane permeation. [1]

TPSA permeability
Class-level inference
75.9 Ų (well below 140 Ų threshold)
TPSA below common oral-bioavailability threshold
Predicted; requires experimental PK profiling
Drug‑likeness Oral bioavailability Physicochemical profiling

Rotatable Bonds: Flexibility vs. Rigid Analogs

The compound possesses three rotatable bonds, providing a balance between conformational freedom and rigidity. The dimethyl‑pyrazole analog 3‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)‑6‑[4‑(6‑methylpyrazin‑2‑yl)piperazin‑1‑yl]pyridazine contains only two rotatable bonds due to the symmetrical dimethyl substitution, which may reduce its ability to adapt to protein binding sites. Conversely, analogs with extended alkyl linkers can have four or more rotatable bonds, increasing entropic penalties upon binding. [1]

Conformational flexibility
Class-level inference
3 rotatable bonds (target) vs. 2 (rigid analog) & ≥4 (flexible linkers)
Balanced flexibility may support ligand efficiency context
Impact on binding entropy depends on target
Conformational flexibility Entropy cost Molecular recognition

3-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine: Application Scenarios


Kinase Selectivity Profiling

Given its structural resemblance to known PIM kinase inhibitors [1], this compound is well suited for inclusion in broad‑spectrum kinase selectivity screening panels. Its moderate lipophilicity (XLogP3 = 0.8) and compact TPSA (75.9 Ų) suggest favorable cell permeability, enabling direct comparison with established PIM inhibitors in cellular target‑engagement assays.

Physicochemical Benchmarking for SPR Studies

The compound's well‑balanced computed properties—particularly its XLogP3, TPSA, and rotatable bond count—make it a useful reference point for systematic structure–property relationship (SPR) campaigns. Researchers can use this compound as a control when exploring how incremental structural changes affect key drug‑like attributes.

Oral Bioavailability in Preclinical PoC Studies

With a TPSA substantially below the 140 Ų oral‑bioavailability threshold and an XLogP3 of 0.8, the compound is a candidate for early in vivo pharmacokinetic studies. Its predicted physicochemical profile supports oral absorption, allowing initial evaluation of exposure–response relationships without formulation modifications.

Probe for Pyrazine-Mediated Interactions

The 6‑methylpyrazine motif is less common than unsubstituted pyrazine or pyridine in kinase probes. This compound therefore offers a unique tool for studying the contribution of the methylpyrazine group to protein‑ligand recognition, particularly via π‑stacking or CH‑π interactions in kinase hinge regions.

Application
Selection Property
Validation Focus
Kinase selectivity profiling
PIM kinase chemotype alignment
Kinase panel selectivity interpretation
Structure–property relationship benchmarking
Computed drug-like property set (logP, TPSA, HBA)
Property‑impact correlation analysis
Oral exposure‑model studies
Predicted permeability parameters
Exposure‑model review; confirm oral absorption
Methylpyrazine interaction probe
6‑Methylpyrazine motif specificity
π‑stacking and hinge‑region interaction analysis
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